BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Src kinase negative control selectivity profiling

1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a structurally matched negative control for Src-family kinase (SFK) assays. Unlike PP3, it avoids EGFR inhibition (IC50 2.7 µM) confounding SFK readouts. This compound exhibits weak MMP-14 activity (EC50 3.85 µM) but no SFK inhibition, making it ideal for confirming Src-dependent phenotypes in parallel with PP2. It also serves as a starting point for MMP-14 selectivity assays. Procure with ≥95% HPLC purity to ensure reproducible negative control performance.

Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol
Cat. No. B5793867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC14H14ClN5
Molecular Weight287.75 g/mol
Structural Identifiers
SMILESCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H14ClN5/c1-9(2)19-13-12-7-18-20(14(12)17-8-16-13)11-5-3-10(15)4-6-11/h3-9H,1-2H3,(H,16,17,19)
InChIKeyDJYPPKXJBSHHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Procurement-Relevant Identity and Class Context


1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-05-9) is a small-molecule (MW 287.75 g/mol, C₁₄H₁₄ClN₅) belonging to the pyrazolo[3,4-d]pyrimidine class [1]. This scaffold is renowned for yielding ATP-competitive kinase inhibitors, yet this specific derivative has been identified in public screening databases primarily as a low-activity analog of the Src-family kinase inhibitor PP2, rather than a potent inhibitor itself [2]. Its structural signature—a 1-(4-chlorophenyl) substituent paired with an N-isopropylamine at the 4-position—distinguishes it from both the prototypical Src-inactive control PP3 and the active inhibitor PP2, placing it in a sparse, poorly characterized zone of the pyrazolopyrimidine activity landscape.

Why Generic Substitution of 1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Is Not Valid


Within the pyrazolo[3,4-d]pyrimidine family, minor structural changes can invert or eliminate kinase selectivity. For instance, PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a well-established Src-family-inactive control that retains EGFR inhibition (IC50 2.7 µM), while its close analog PP2 (3-(4-chlorophenyl)-1-(tert-butyl) derivative) is a potent Src inhibitor [1]. The compound discussed here introduces both a 4-chlorophenyl group at N1 and an isopropyl on the C4-amine—a combination absent from both PP3 and PP2. Public screening data show that this compound is not simply interchangeable with PP3: it exhibits measurable but weak micromolar activity against Matrix Metalloproteinase-14 (EC50 3.85 µM) and negligible inhibition of Steroidogenic Factor 1 (IC50 >67.5 µM), a pattern not replicated by the Src-targeted analogs [2]. Therefore, replacing it with PP3, PP2, or other uncharacterized pyrazolopyrimidines in a biological assay without confirmatory profiling risks introducing an uncharacterized off-target signature that can confound experimental interpretation or batch-to-batch reproducibility.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Closest Analogs


Src Family Kinase Selectivity: Functional Inactivity Relative to PP2

In the pyrazolopyrimidine series, the 4-chlorophenyl + N-isopropyl modification pattern has not been reported to inhibit Src family kinases (SFKs) at concentrations where the tert-butyl-substituted PP2 is potent. PP2 inhibits SFKs with reported IC50 values in the low nanomolar range, whereas no SFK inhibition data exist for 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in public databases, consistent with its classification as a 'PP2 negative control analog' in commercial catalogs . This inactivity against SFKs is the primary procurement rationale when a pyrazolopyrimidine scaffold is needed in assay systems where Src/Lck/Fyn pathway interference must be avoided.

Src kinase negative control selectivity profiling

Metalloproteinase-14 (MMP-14) Activity: A Unique Micromolar Hit Not Shared by PP3

In a screening panel deposited in BindingDB, this compound exhibited an EC50 of 3.85 µM against Matrix Metalloproteinase-14 (MMP-14, catalytic domain), while PP3 (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is not annotated with MMP-14 activity in the same database [1]. Although the EC50 value is relatively weak, this represents a quantitative divergence from the canonical PP3 negative control scaffold and indicates that the 4-chlorophenyl + N-isopropyl substitution may confer a distinct off-target interaction profile. No MMP-14 data are available for the des-isopropyl analog (CAS 6289-04-9).

MMP-14 off-target panel screening hit

Steroidogenic Factor 1 (SF-1/NR5A1) Counter-Screen: Confirmed Inactivity >67.5 µM

A quantitative high-throughput screen against human Steroidogenic Factor 1 (SF-1, a nuclear receptor) yielded an IC50 exceeding 67.5 µM for this compound, confirming that it does not interfere with SF-1-mediated transcription at biologically relevant concentrations [1]. This inactivity window is a critical procurement parameter for endocrine or steroidogenesis research where SF-1 pathway interference must be excluded. By comparison, many kinase-active pyrazolopyrimidines exhibit polypharmacology that can extend to nuclear receptors; the absence of such activity here is a distinguishing feature.

SF-1 nuclear receptor inactivity window

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Relative to PP3

The target compound carries an additional chlorine atom and an N-isopropyl group compared to PP3, resulting in a computed XLogP3-AA value of 3.6 versus 2.1 for PP3 [1][2]. This +1.5 LogP difference translates to approximately 32-fold higher predicted lipophilicity, which can influence membrane permeability, non-specific protein binding, and DMSO stock solution behavior. The hydrogen bond donor count remains identical (1 donor), but the steric environment around the C4-amine is altered, potentially affecting target engagement kinetics.

LogP solubility chemical probe optimization

Validated Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Src Family Kinase Selectivity Profiling: Inactive Scaffold Control

This compound serves as a structurally matched negative control in SFK (Src, Lck, Fyn) inhibition assays. Because no SFK inhibitory activity is reported, it can be deployed alongside PP2 to confirm that observed cellular phenotypes are truly Src-dependent, without the EGFR-inhibitory liability that characterizes the standard negative control PP3 . Use at equimolar concentrations relative to PP2 in parallel treatments. Key procurement specification: ≥95% purity by HPLC to avoid active impurities that could generate false-positive kinase hits.

MMP-14 Counter-Screen in Off-Target Panels

The compound's micromolar MMP-14 activity (EC50 3.85 µM) makes it suitable as a starting point for developing MMP-14 selectivity panels or as a positive control in MMP-14 enzymatic assays [1]. Researchers studying MMP-14 in cancer invasion or angiogenesis can use this compound to calibrate assay sensitivity, though its weak potency means it should not be used as a lead-like probe without further optimization. Lot-to-lot consistency in MMP-14 EC50 should be verified by the end user.

Endocrine Pathway Studies Requiring SF-1 Inactivity

In nuclear receptor transactivation assays involving SF-1 (NR5A1), this compound is confirmed inactive at concentrations up to 67.5 µM [2]. This makes it a suitable vehicle-control-matched compound for steroidogenesis research, where SF-1 activation or inhibition could confound readouts of CYP enzyme induction or hormone synthesis. Procurement should request a Certificate of Analysis confirming absence of endotoxin and heavy metal contamination, given the sensitivity of endocrine cell-based assays.

Chemical Probe Development: Chlorophenyl-Pyrazolopyrimidine Intermediate

The compound's unique substitution pattern—1-(4-chlorophenyl) with N-isopropylamine—places it at an underexplored node of the pyrazolopyrimidine SAR landscape. Medicinal chemistry teams seeking to explore kinase selectivity cliffs or optimize for MMP-14 dual activity may use this compound as a synthetic intermediate or reference standard. Its commercial availability (e.g., Chemscene, CymitQuimica) at research-grade purity supports procurement for SAR expansion . Confirm storage at 2-8°C sealed in dry conditions, as recommended by vendors, to prevent hydrolytic degradation.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.